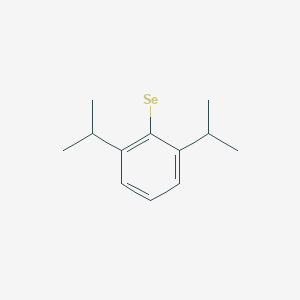
CID 15773460
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 15773460” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 15773460 involves specific reaction conditions and reagents. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of similar compounds often involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis techniques, ensuring the compound’s purity and consistency. These methods are optimized for efficiency and cost-effectiveness, often involving automated processes and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: CID 15773460 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific conditions and reagents used in these reactions depend on the desired outcome and the nature of the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired chemical transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
CID 15773460 has a wide range of applications in scientific research. It is used in various fields, including chemistry, biology, medicine, and industry. For example, it may be used in the development of new pharmaceuticals, the study of biochemical pathways, and the synthesis of novel materials .
Mechanism of Action
The mechanism of action of CID 15773460 involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action is often elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 15773460 can be identified using databases such as PubChem. These compounds may share structural similarities and exhibit comparable chemical properties. Examples of similar compounds include those with similar functional groups or molecular frameworks .
Uniqueness: this compound is unique due to its specific chemical structure and properties. This uniqueness makes it valuable for certain applications where other compounds may not be as effective. The distinctiveness of this compound can be highlighted by comparing its chemical behavior and applications with those of similar compounds .
Properties
Molecular Formula |
C12H17Se |
|---|---|
Molecular Weight |
240.23 g/mol |
InChI |
InChI=1S/C12H17Se/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,1-4H3 |
InChI Key |
WNQIQJMLBABZDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)[Se] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















